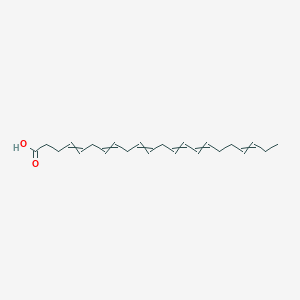
2-(2-Chloroethanesulfonyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethanesulfonyl)ethan-1-amine is an organic compound characterized by the presence of a chloroethanesulfonyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)ethan-1-amine typically involves the reaction of 2-chloroethanesulfonyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2CH2SO2Cl+NH2CH2CH3→ClCH2CH2SO2NHCH2CH3+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-(2-Chloroethanesulfonyl)ethan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted ethanamines and sulfonamides.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Primary and secondary amines.
科学的研究の応用
2-(2-Chloroethanesulfonyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfonamide-based pathways.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Chloroethanesulfonyl)ethan-1-amine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various chemical reactions and biological studies.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
類似化合物との比較
2-(2-Chloroethanesulfonyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ethanesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.
Methanesulfonyl chloride: A related compound with a shorter carbon chain, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl group with the versatility of the ethanamine backbone. This makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
139261-28-2 |
|---|---|
分子式 |
C4H10ClNO2S |
分子量 |
171.65 g/mol |
IUPAC名 |
2-(2-chloroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |
InChIキー |
HPKMXOWNGSBOME-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)CCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


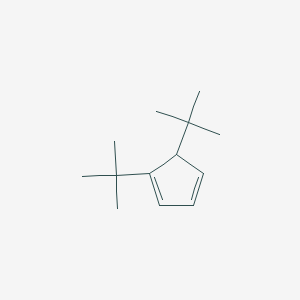
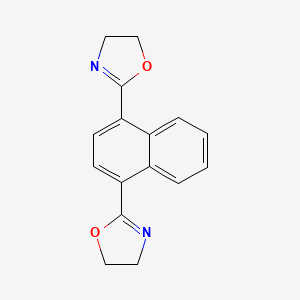

![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
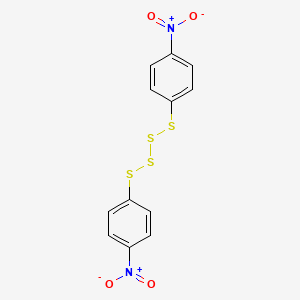
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
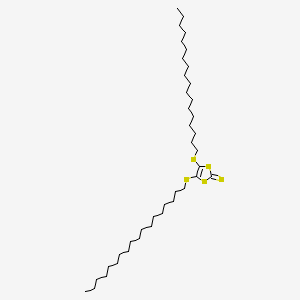
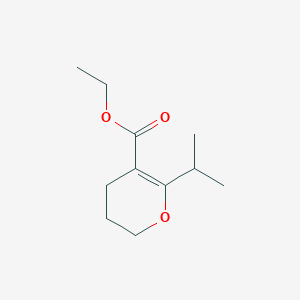
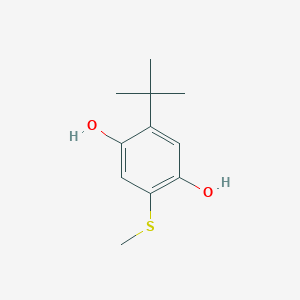
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)

